3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione
Description
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione is a substituted quinoline derivative characterized by a fused bicyclic core with a phenyl group at the 1-position and butyl/butylamino substituents at the 3-position. For instance, 3-chloro- or 3-bromoquinoline-2,4-diones (e.g., 3A or 5A) could react with butylamine to introduce the butylamino group . The phenyl group likely originates from precursor molecules like 1-benzyl-substituted quinolines .
Properties
CAS No. |
601520-17-6 |
|---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-butyl-3-(butylamino)-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C23H28N2O2/c1-3-5-16-23(24-17-6-4-2)21(26)19-14-10-11-15-20(19)25(22(23)27)18-12-8-7-9-13-18/h7-15,24H,3-6,16-17H2,1-2H3 |
InChI Key |
MTHFKTSQGYCQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione typically involves the condensation of an appropriate aniline derivative with a quinoline-2,4-dione precursor. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the butylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with different functional groups
Scientific Research Applications
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.
Mechanism of Action
The mechanism of action of 3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Halogenated derivatives (e.g., 2A, 3A) are highly reactive toward nucleophilic substitution due to the electronegativity of Cl/Br, enabling the introduction of azido or amino groups . The butylamino group in the target compound likely reduces electrophilicity at the 3-position, decreasing reactivity compared to halogenated analogs.
Steric and Electronic Influences: Bulky substituents (e.g., phenyl in 3Aa) hinder substitution reactions, whereas smaller groups (e.g., Cl, Br) facilitate them . Electron-donating groups (e.g., butylamino) may enhance solubility in polar solvents compared to halogenated derivatives.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for 3-azido derivatives (e.g., 5A), where NaN₃ substitutes halogens, followed by reduction to form the amine .
- In contrast, triazole derivatives (e.g., 3Aa) require copper-catalyzed azide-alkyne cycloaddition (CuAAC), showcasing divergent functionalization strategies .
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